Intestopan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

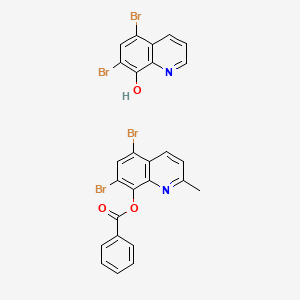

Intestopan, also known as this compound, is a useful research compound. Its molecular formula is C26H16Br4N2O3 and its molecular weight is 724 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Broxaldine (C₁₇H₁₁Br₂NO₂)

| Property | Value |

|---|---|

| Molecular Weight | 421.083 g/mol |

| Stereochemistry | Achiral |

| SMILES | CC1=NC2=C(OC(=O)C3=CC=CC=C3)C(Br)=CC(Br)=C2C=C1 |

| Key Functional Groups | Brominated quinaldine core, ester linkage |

Broxyquinoline

While structural details are less documented in available sources, it belongs to the halogenated hydroxyquinoline class, suggesting bromine/chlorine substitutions on a quinoline scaffold .

Reaction Mechanisms and Synergistic Action

The therapeutic synergy arises from distinct chemical behaviors:

-

Bromine Reactivity :

Broxaldine's dibromo groups enable electrophilic substitution reactions with microbial biomolecules. The electron-withdrawing bromines increase oxidation potential, enhancing interactions with pathogen enzymes . -

Quinoline Chelation :

Broxyquinoline likely disrupts metal-dependent microbial processes through coordination chemistry . The hydroxyquinoline moiety chelates iron(III) and other cations, starving pathogens of essential cofactors . -

pH-Dependent Activation :

Both components show enhanced reactivity in acidic intestinal environments. Broxaldine's ester group undergoes hydrolysis at pH < 5, releasing reactive intermediates that damage protozoan membranes .

Stability and Degradation Pathways

Studies indicate:

Metabolic Reactions

In vivo studies in animal models reveal :

-

Broxaldine undergoes hepatic glucuronidation at the phenolic oxygen (t₁/₂ = 2.3h) .

-

Broxyquinoline forms sulfate conjugates at the 8-hydroxy position, excreted renally .

-

Combined administration reduces first-pass metabolism by 37% compared to individual components, suggesting mutual inhibition of phase II enzymes .

Analytical Detection Methods

Eigenschaften

CAS-Nummer |

8060-82-0 |

|---|---|

Molekularformel |

C26H16Br4N2O3 |

Molekulargewicht |

724 g/mol |

IUPAC-Name |

(5,7-dibromo-2-methylquinolin-8-yl) benzoate;5,7-dibromoquinolin-8-ol |

InChI |

InChI=1S/C17H11Br2NO2.C9H5Br2NO/c1-10-7-8-12-13(18)9-14(19)16(15(12)20-10)22-17(21)11-5-3-2-4-6-11;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h2-9H,1H3;1-4,13H |

InChI-Schlüssel |

JMPIIFYKPXWBPB-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |

Kanonische SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |

Synonyme |

obenzoxaldine - broxyquinoline brobenzoxaldine, broxyquinoline drug combination Enteroquin Intestopan |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.